3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
The compound 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (referred to hereafter as Compound A) is a benzamide derivative with a complex heterocyclic framework. Its structure features a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a 3-methoxybenzamide moiety at position 3. The molecular formula is C24H28N4O4, and it functions as a platelet aggregation inhibitor, as indicated by its International Nonproprietary Name (INN) designation temano-grel . Its pharmacological activity likely arises from interactions with G protein-coupled receptors or enzymatic targets involved in platelet activation.
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-21-14-18(26-25(28)17-5-4-6-20(13-17)30-3)9-12-22(21)31-24(15)23(27)16-7-10-19(29-2)11-8-16/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMHQERFAXYTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound characterized by a unique structure that includes a benzamide functional group, methoxy substituents, and a benzofuran moiety. This structural arrangement suggests significant potential for various biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 431.4 g/mol. The presence of multiple functional groups, including methoxy and benzoyl, indicates a potential for diverse interactions at the molecular level, which may contribute to its biological efficacy.
| Feature | Description |
|---|---|
| Molecular Formula | C25H21NO6 |
| Molecular Weight | 431.4 g/mol |
| Functional Groups | Benzamide, Methoxy, Benzofuran |
Anticancer Properties
Research has indicated that compounds featuring benzofuran derivatives often exhibit notable anticancer properties. For instance, studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of methoxy groups in the structure may enhance these effects by improving solubility and bioavailability.
- Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression. For example, the aromatic rings and conjugated systems within the molecule suggest potential interactions with estrogen receptors or aromatase enzymes, which are critical in hormone-dependent cancers .
- Case Studies : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For example, derivatives with similar structural features have shown IC50 values as low as 5 µM against leukemia cells .
Antimicrobial Activity
Recent investigations into benzofuran derivatives have also highlighted their antimicrobial properties. Compounds in this class have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
- In Vitro Testing : Preliminary studies suggest that this compound may possess antimicrobial activity due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Methoxy Substituents : The positioning and number of methoxy groups are critical for enhancing biological activity. Studies suggest that specific configurations can lead to improved potency against cancer cells .
- Benzofuran Moiety : The incorporation of the benzofuran unit is essential for maintaining the compound's bioactivity. Variations in this moiety can lead to different pharmacological profiles .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide may exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. The presence of methoxy groups in the structure enhances its interaction with tubulin, potentially leading to increased antiproliferative activity against various cancer cell lines .
Case Study:
In a study evaluating the antiproliferative effects of related benzofuran derivatives, it was found that modifications at the methoxy positions significantly influenced their potency. Compounds with specific methoxy substitutions demonstrated IC50 values indicating effective inhibition of tumor cell growth .
Hormonal Activity
The compound's structural characteristics suggest potential for aromatase inhibition, which could be relevant in treating hormone-dependent cancers such as breast cancer. Aromatase inhibitors are critical in reducing estrogen levels in postmenopausal women, thereby slowing the growth of estrogen-sensitive tumors.
Material Science Applications
The unique aromatic structure of this compound suggests potential applications in developing novel materials with specific optical or electronic properties. The compound's conjugated system may be explored for use in organic light-emitting diodes (OLEDs) or as a precursor for advanced polymer materials.
Potential Applications:
- Organic Electronics: The compound can be investigated for its electronic properties to develop efficient OLEDs.
- Photovoltaic Cells: Its structural features may allow it to function as a light-harvesting molecule in solar energy applications.
The compound's diverse structure allows for extensive biological profiling. Studies have shown that benzamide derivatives can act on various biological targets, including enzymes and receptors involved in metabolic processes.
Research Insights:
Recent investigations into similar compounds have highlighted their ability to modulate biological pathways associated with inflammation and oxidative stress, making them candidates for further research in therapeutic contexts beyond oncology .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide | Contains two methoxy groups; different benzoyl substituent | Potentially different biological activity due to structural variations |
| Substituted Benzofuran Compounds | Various substitutions on the benzofuran ring | Targeted for antiviral activity, particularly against hepatitis C virus |
This table illustrates how variations in the chemical structure can influence the biological activity and potential applications of related compounds.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups and benzoyl carbonyl moiety are primary targets for oxidation:
-
Key Finding : Selective oxidation of the 4-methoxybenzoyl group yields a carboxylic acid derivative while preserving the benzofuran core (observed in structurally similar compounds) .
Reduction Reactions
The carbonyl groups and aromatic systems participate in reduction:
-
Key Finding : Lithium aluminum hydride selectively reduces the benzoyl carbonyl without affecting the amide bond in related benzofuran-carboxamides .
Electrophilic Aromatic Substitution
The benzofuran ring undergoes substitution at the 5-position due to electron-rich aromaticity:
-
Key Finding : Substitution occurs preferentially at the 6-position of the benzofuran moiety due to steric and electronic factors .
Hydrolysis Reactions
The amide bond and methoxy groups are susceptible to hydrolysis:
-
Key Finding : Acidic hydrolysis of the amide bond proceeds faster than alkaline hydrolysis due to resonance stabilization of the intermediate .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar derivatives:
| Compound | Oxidation Rate (Methoxy) | Reduction Efficiency (Carbonyl) | Substitution Site |
|---|---|---|---|
| 3-Methoxy-N-[2-(4-methoxybenzoyl)-... | Moderate | High | C6 of benzofuran |
| 3,4-Dimethoxy analog | Fast | Moderate | C7 of benzofuran |
| Non-methylated benzofuran | Slow | Low | C5 of benzofuran |
-
Key Insight : Methyl substitution at the benzofuran’s 3-position enhances steric hindrance, directing electrophiles to the 6-position .
Mechanistic Implications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of Compound A , highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Methoxy vs. Chloro Groups: The 4-methoxybenzoyl group in Compound A and F267-0264 enhances electron-donating capacity and solubility compared to the chloro-substituted F267-0280. However, chloro groups increase molecular weight and may improve metabolic stability .
- Benzamide vs.
Pharmacological Activity
- Platelet Inhibition : Compound A ’s dual methoxy groups and benzofuran core are critical for its antiplatelet activity, contrasting with benzodioxol-containing analogues (e.g., ), which may target different pathways.
- Sulfamoyl-Triazinyl Analogues : Compounds like 53 (4-methoxyphenyl) and 54 (3-methoxyphenyl) in demonstrate how substituent position affects activity. The para-methoxy group in Compound A may optimize steric and electronic interactions with platelet receptors.
Q & A
Q. What are the key challenges in synthesizing 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound involves multi-step benzofuran and benzamide coupling. Key challenges include regioselectivity in benzofuran ring formation and steric hindrance during acylation. General procedures for analogous compounds (e.g., triazine derivatives) suggest using mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to enhance yields . Temperature control (45–50°C) minimizes side reactions, while monitoring via TLC (Rf = 0.59–0.62 in hexane/EtOH) ensures intermediate purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- 1H NMR : Look for characteristic methoxy proton signals (δ 3.76–3.86 ppm) and benzofuran aromatic protons (δ 6.96–7.29 ppm) .
- HPLC-MS : Confirm molecular weight (exact mass ~450–500 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve crystal packing and substituent orientation if single crystals are obtainable .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer :
- Enzyme inhibition : Test against HDACs (histone deacetylases) using fluorometric assays, as benzofuran derivatives are known HDAC inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .
Advanced Research Questions
Q. How do substitution patterns (e.g., methoxy groups) influence the compound’s physicochemical and biological properties?
- Methodological Answer :
-
Comparative analysis : Synthesize analogs with varying methoxy positions (e.g., 4-methoxy vs. 3-methoxy) and compare logP (via HPLC) and solubility (shake-flask method). Increased methoxy groups enhance hydrophilicity but may reduce membrane permeability .
-
SAR studies : Use computational tools (e.g., molecular docking) to map interactions between methoxy groups and target proteins (e.g., HDAC2) .
Substituent logP IC50 (HDAC Inhibition) 3-Methoxy 3.2 12.5 μM 4-Methoxy 3.0 8.7 μM Hypothetical data based on analogous benzofuran derivatives
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Control standardization : Ensure consistent assay conditions (e.g., buffer pH, incubation time) and validate using reference inhibitors (e.g., trichostatin A for HDACs) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) to identify trends in methoxy group contributions .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate metabolic sites (e.g., demethylation of methoxy groups) and cytochrome P450 interactions .
- Toxicity screening : Run ProTox-II simulations to flag potential hepatotoxicity or mutagenicity risks based on structural alerts (e.g., benzofuran moiety) .
Methodological Notes
- Synthetic References : Avoid protocols from non-peer-reviewed sources (e.g., ). Prioritize journals like Monatshefte für Chemie for validated procedures .
- Data Validation : Cross-check NMR and MS data with PubChem entries (e.g., CID 156052-68-5 for analogous benzamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
